![molecular formula C9H15NO3 B2870931 Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester CAS No. 39183-55-6](/img/structure/B2870931.png)
Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester
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Overview
Description
“Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester” is a type of ester. Esters are neutral compounds that are formed from acids . They are widely used in various industries and are often responsible for the characteristic fragrances of fruits and flowers .
Molecular Structure Analysis
Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo various reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis
Esters, including “Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester”, are polar molecules. They have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Synthesis of Novel Series of α-Ketoamide Derivatives
OxymaPure, or ethyl 2-cyano-2-(hydroxyimino)acetate, has been utilized alongside the carbodiimide (DIC) method for synthesizing a novel series of α-ketoamide derivatives. This approach resulted in compounds synthesized via the ring-opening of N-acylisatin, showcasing clear advantages in purity and yield compared to traditional methods. The synthesized compounds were then characterized to confirm their structure and properties (El‐Faham et al., 2013).
Steric Configuration of Synthetic Bases
Research on 2-cyclohexanone acetic acid ethyl ester oxime highlighted its transformation into cis-aminoethylcyclohexane upon hydrogenation. This study provided insights into the steric configurations of synthetic bases, contributing to the understanding of chemical synthesis and reaction mechanisms (Clair et al., 1950).
Direct Access to 4-Carboxy-1,8-Naphthyridines
The compound "[2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester" serves as a synthon for the Pfitzinger-type condensation, leading to the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This methodology offers a straightforward route to bi- and tridentate ligands, underscoring the versatility of related acetic acid esters in ligand synthesis (Zong et al., 2008).
Facile Ester Synthesis via Sheet Silicates
The interaction between ethene and acetic acid in the presence of certain cation-exchanged montmorillonites demonstrated a facile route to ethyl acetate, showcasing an innovative approach to ester synthesis. This research contributes to the field of green chemistry by utilizing sheet silicates for chemical conversions (Ballantine et al., 1981).
Microbial Production of Ethyl Acetate
Exploring sustainable alternatives for ethyl acetate production, this review discusses the microbial conversion of biomass-derived sugars into ethyl acetate. It highlights the potential of metabolic engineering in yeasts to bio-catalyze ethanol and acetic acid into ethyl acetate, offering a green and sustainable production method (Zhang et al., 2020).
Mechanism of Action
Target of Action
Ethyl (cyclopentylamino)(oxo)acetate, also known as Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester or ethyl 2-(cyclopentylamino)-2-oxoacetate, is a chemical compound with a molecular weight of 171.24
Biochemical Pathways
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Future Directions
The future directions in the field of esters, including “Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester”, involve addressing the challenges associated with their synthesis. There is a need to improve the catalytic efficiency and selectivity of AATs for the biosynthesis of specific esters . This could be addressed with protein molecular engineering approaches .
properties
IUPAC Name |
ethyl 2-(cyclopentylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFADBWPCWTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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